molecular formula C12H10ClNO5S B048070 6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid CAS No. 123733-06-2

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid

Cat. No.: B048070
CAS No.: 123733-06-2
M. Wt: 315.73 g/mol
InChI Key: CWBJFAHPCUSERS-UHFFFAOYSA-N
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Description

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid is a multifunctional chemical scaffold of significant value in biochemical and bioconjugation research. This naphthalene derivative integrates a reactive chloroacetamido group and a sulfonic acid moiety, enabling its primary application as a versatile intermediate for synthesizing affinity labels, fluorescent probes, and enzyme inhibitors. The chloroacetamido group acts as an alkylating agent, selectively forming covalent bonds with thiol groups on cysteine residues or with histidine imidazoles in proteins and peptides, facilitating the study of enzyme active sites, protein structure, and function. Concurrently, the sulfonic acid group enhances the molecule's water solubility, which is critical for reactions in physiological buffers, and the naphthol core can serve as a chromophore or be further derivatized into fluorophores. Researchers utilize this compound to develop covalent inhibitors, create site-specifically modified antibodies for diagnostics, and design activity-based probes for profiling protease and transferase activities. Its unique structure provides a critical handle for introducing specific reactivity and detection capabilities into complex biomolecules, making it an indispensable tool for probing biological mechanisms and advancing therapeutic discovery.

Properties

IUPAC Name

7-[(2-chloroacetyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5S/c13-6-12(16)14-8-1-2-10-7(3-8)4-9(5-11(10)15)20(17,18)19/h1-5,15H,6H2,(H,14,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBJFAHPCUSERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)CCl)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560489
Record name 7-(2-Chloroacetamido)-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123733-06-2
Record name 7-(2-Chloroacetamido)-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, naphthalene is sulfonated using a two-stage oleum addition process. Initially, naphthalene and a majority of the oleum (65% strength) are simultaneously metered into sulfuric acid monohydrate (100% H₂SO₄) at 160–180°C over 30–90 minutes. This step ensures regioselective sulfonation at the 3-position of the naphthalene ring. A secondary oleum addition (0.01–2.0 mols of SO₃ per mol naphthalene) follows, maintaining the temperature at 160–180°C for 0.5–2.5 hours to complete trisulfonation.

Key Parameters

  • Temperature : 160–180°C to minimize side products like naphthalene-1,3,5,7-tetrasulfonic acid.

  • Oleum Concentration : 65% strength oleum for optimal SO₃ delivery without over-sulfonation.

  • Stoichiometry : 2.5–3.0 mols of SO₃ per mol naphthalene ensures complete sulfonation.

Introduction of the Amino Group

Following sulfonation, the 6-position of the naphthalene ring is functionalized with an amino group (-NH₂). This is typically achieved via nitration followed by reduction.

Nitration of Sulfonated Naphthalene

The sulfonated intermediate is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid. The nitrating agent (NO₂⁺) electrophilically attacks the electron-deficient 6-position due to the directing effects of the sulfonic acid group.

Example Protocol

  • Reagents : 1.2 eq. HNO₃ (65%) in H₂SO₄ (98%)

  • Temperature : 40–50°C to prevent decomposition

  • Duration : 2–4 hours

Reduction of Nitro to Amino Group

The nitro group (-NO₂) is reduced to -NH₂ using catalytic hydrogenation (H₂/Pd-C) or Bechamp reduction (Fe/HCl). The latter is industrially preferred for cost efficiency.

Bechamp Reduction Conditions

  • Fe Powder : 3–5 eq.

  • HCl (35%) : 10–15 eq.

  • Temperature : 80–90°C

  • Duration : 6–8 hours

Acetylation of the Amino Group

The amino group at the 6-position is acetylated to form an acetamido (-NHCOCH₃) moiety, enhancing stability for subsequent reactions.

Acetic Anhydride-Mediated Acetylation

A classic Friedel-Crafts acylation employs acetic anhydride ((CH₃CO)₂O) in the presence of a Lewis acid catalyst (e.g., ZnCl₂).

Optimized Procedure

  • Molar Ratio : 1.5 eq. (CH₃CO)₂O per eq. amine

  • Catalyst : 0.1 eq. ZnCl₂

  • Temperature : 100–110°C

  • Duration : 2–3 hours

Chlorination to Form 2-Chloroacetamido Group

The final step introduces the 2-chloroacetamido group (-NHCOCH₂Cl) via chlorination of the acetylated intermediate.

Chlorinating Agents and Conditions

Chlorine gas (Cl₂) or thionyl chloride (SOCl₂) is used to replace the hydroxyl group of the acetamido moiety with chlorine.

Thionyl Chloride Protocol

  • Reagents : 2.0 eq. SOCl₂

  • Solvent : Dry dichloromethane (DCM)

  • Temperature : 0–5°C (controlled addition)

  • Duration : 4–6 hours

Reaction Mechanism

R-NHCOCH3+SOCl2R-NHCOCH2Cl+SO2+HCl\text{R-NHCOCH}3 + \text{SOCl}2 \rightarrow \text{R-NHCOCH}2\text{Cl} + \text{SO}2 + \text{HCl}

Purification and Isolation

The crude product is purified via recrystallization from hot water or ethanol/water mixtures. Sulfonic acid groups enhance solubility in aqueous media, enabling selective crystallization.

Recrystallization Parameters

  • Solvent : Ethanol:H₂O (3:1 v/v)

  • Yield : 75–85%

  • Purity : ≥98% (HPLC)

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Sulfonic Acid ContentTitration (NaOH)99.0–101.0%
Chlorine ContentIon Chromatography10.5–11.5% (theoretical 11.1%)
Melting PointDSC245–250°C (decomposes)

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid has been utilized in various research contexts, particularly in the following areas:

  • Dye Chemistry : It serves as a coupling component in the synthesis of azo dyes. The compound's ability to form stable azo bonds makes it valuable for producing dyes with vibrant colors used in textiles and biological staining .
  • Biochemical Studies : The compound has been employed to study protein interactions and binding affinities due to its fluorescent properties when conjugated with proteins. It aids in understanding protein dynamics and conformational changes under different environmental conditions .
  • Environmental Chemistry : Research indicates that derivatives of naphthol sulfonic acids can be used to analyze the biodegradability of pollutants in wastewater treatment processes. The structure-activity relationship studies help predict the environmental impact of such compounds .

Case Study 1: Azo Dye Synthesis

In a study focused on dye synthesis, this compound was used as a coupling agent for diazotized aniline derivatives. The resulting azo dyes exhibited strong absorbance at specific wavelengths, making them suitable for textile applications. The efficiency of the synthesis was evaluated based on yield and color strength, demonstrating that modifications to the naphthol structure could enhance dye performance.

Case Study 2: Protein Binding Studies

Research involving the use of this compound in fluorescence spectroscopy highlighted its effectiveness as a probe for studying protein dynamics. When conjugated with serum albumin, the compound's fluorescence changed significantly, indicating binding events. This property was exploited to investigate protein stability under varying pH levels, providing insights into protein behavior relevant to drug delivery systems .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Dye ChemistryUsed as a coupling agent for azo dye synthesisHigh color strength; stable azo compounds
Biochemical StudiesFluorescent probe for protein interactionsSignificant fluorescence changes upon binding
Environmental ChemistryAnalyzing biodegradability of pollutantsEffective in predicting environmental impact

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

6-(4-Nitrobenzamido)-1-naphthol-3-sulfonic Acid

Structural Differences :

  • The chloroacetamido group in the target compound is replaced with a nitrobenzamido group.
  • Molecular formula: C₃₀H₂₂N₆Na₂O₉S₂ (Direct Red 147) vs. C₁₈H₁₃ClN₃NaO₅S (Acid Orange 30) .

Functional Implications :

  • The nitro group in Direct Red 147 enhances electron-withdrawing effects, stabilizing the azo bond and altering light absorption properties. This results in a red hue compared to the orange shade of Acid Orange 30 .
  • Direct Red 147 exhibits higher molecular weight (720.64 g/mol vs. 441.82 g/mol), which improves affinity for cellulose fibers but reduces solubility in water .
Property 6-(2-Chloroacetamido)-1-naphthol-3-sulfonic Acid (Acid Orange 30) 6-(4-Nitrobenzamido)-1-naphthol-3-sulfonic Acid (Direct Red 147)
Molecular Weight 441.82 g/mol 720.64 g/mol
Color Bright orange Red
Primary Application Wool, silk Cellulose fibers
Solubility High in water and ethanol Moderate in water

N-Acetyl-8-hydroxynaphthalene-3,6-disulfonic Acid

Structural Differences :

  • Contains two sulfonic acid groups (positions 3 and 6) and an acetyl group at the 8-position, compared to one sulfonic acid group (position 3) and a chloroacetamido group (position 6) in the target compound .

Functional Implications :

  • The dual sulfonic acid groups enhance water solubility and chelation capacity, making this compound suitable for metal ion complexation in industrial processes.
  • Lacks the reactive chloroacetamido group, limiting its utility in azo dye synthesis but expanding applications in detergents and surfactants .

6,6'-Ureylene-bis(1-naphthol-3-sulfonic Acid)

Structural Differences :

  • A dimeric structure linked by a ureylene bridge, with sulfonic acid groups at the 3-position of two naphthol rings .

Functional Implications :

  • The ureylene bridge enables cross-linking in polymers and resins, distinguishing it from the monomeric target compound.
  • Used in specialty coatings and adhesives rather than dyes, highlighting divergent industrial applications .

Biological Activity

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid, a sulfonated derivative of naphthol, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chloroacetamido group and a sulfonic acid moiety. The combination of these functional groups contributes to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C₁₁H₁₃ClN₃O₃S
  • Molecular Weight : 303.76 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It acts primarily as an alkylating agent, which allows it to modify nucleophilic sites in proteins and nucleic acids. This reactivity is crucial for its role in inhibiting certain enzymatic activities and modulating cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its effectiveness against various bacterial strains, it demonstrated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may be useful in developing new antibiotics or antimicrobial agents .

Anticancer Properties

Several studies have explored the potential anticancer effects of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A recent study reported:

  • Cell Line : HeLa (cervical cancer)
  • IC₅₀ : 12 µg/mL after 24 hours of treatment
  • Mechanism: Induction of oxidative stress leading to DNA damage and apoptosis .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by up to 70% at concentrations of 10 µg/mL, highlighting its potential use in preventing biofilm-related infections .

Study on Anticancer Mechanisms

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The results were as follows:

Cell Line IC₅₀ (µg/mL) Mechanism
MCF-7 (breast cancer)15Caspase activation
A549 (lung cancer)18ROS generation and DNA damage

These findings suggest that the compound's mode of action involves multiple pathways leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid, and how can purity be validated?

  • Methodology : Begin with chloracetylation of 1-naphthol-3-sulfonic acid precursors under controlled pH (6–7) to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Purify using recrystallization in ethanol-water mixtures, and validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .
  • Key Considerations : Sulfonic acid derivatives like 1-naphthylamine-6-sulfonic acid ( ) require anhydrous conditions to prevent sulfonic group degradation. Purity thresholds (>90% by titration) are critical for reproducibility .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of 1H^1H-NMR (DMSO-d6, 400 MHz) to confirm chloroacetamido substitution and FT-IR (1700–1650 cm1^{-1} for C=O stretch). UV-Vis spectroscopy (λ~280 nm) can assess conjugation effects from the naphthol-sulfonic acid backbone .
  • Validation : Compare spectral data with structurally analogous compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid ( ) to confirm regiochemistry.

Q. What are the stability challenges during storage, and how can they be mitigated?

  • Methodology : Store the compound in amber vials under inert gas (argon) at 4°C to prevent oxidation of the naphthol group. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to detect degradation products like sulfonate dimers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

  • Methodology : Apply a 2k^k factorial design to evaluate variables (temperature, pH, molar ratio). For example, varying temperature (60–80°C) and chloroacetyl chloride equivalents (1.2–1.5) to maximize yield while minimizing byproducts. Use ANOVA to identify significant factors and interactions .
  • Case Study : Similar optimization was applied to 6-amino-4-chlorophenol-2-sulfonic acid synthesis ( ), where reaction time and pH were critical for regioselectivity.

Q. What computational approaches predict the compound’s reactivity in aqueous vs. organic environments?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to model the electron density of the sulfonic acid and chloroacetamido groups. Solvent effects (water vs. DMF) can be simulated using the polarizable continuum model (PCM). Compare with experimental kinetic data from hydrolysis studies .
  • Advanced Integration : COMSOL Multiphysics can simulate diffusion-reaction dynamics in membrane separation systems ( ), aiding in predicting solute behavior.

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved?

  • Methodology : Investigate tautomerism or aggregation effects. For instance, variable-temperature NMR (25–60°C) can reveal dynamic equilibria between keto-enol forms. Cross-validate with X-ray crystallography if single crystals are obtainable .
  • Theoretical Framework : Align observations with naphthol-sulfonic acid tautomerism models (e.g., ’s disulfonic acid analogs), where hydrogen bonding networks influence spectral shifts.

Q. What strategies validate the compound’s role as an intermediate in azo-dye synthesis?

  • Methodology : Conduct diazotization followed by coupling with electron-rich aromatics (e.g., phenol). Monitor azo bond formation (λ~450–500 nm) and isolate products via centrifugal partition chromatography (CPC). Compare with CRDC subclass RDF2050104 (membrane separation, ) for purification .
  • Mechanistic Insight : The chloroacetamido group’s electron-withdrawing effect may direct electrophilic substitution, analogous to 7-amino-1-naphthol-3-sulfonic acid (γ acid, ).

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